molecular formula C9H13NO3 B556434 Ethyl 2-acetamidopent-4-ynoate CAS No. 23235-05-4

Ethyl 2-acetamidopent-4-ynoate

Cat. No.: B556434
CAS No.: 23235-05-4
M. Wt: 183.2 g/mol
InChI Key: XZFOCHGENVPUER-UHFFFAOYSA-N
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Description

Ethyl 2-acetamidopent-4-ynoate is a synthetic organic compound characterized by:

  • Ester group: Ethyl ester at the terminal position.
  • Acetamido substituent: An acetamido (-NHCOCH₃) group at position 2 of the pent-4-ynoate backbone.
  • Alkyne functionality: A triple bond (yne) at position 4 of the pentyl chain.

This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and medicinal chemistry. Below, we compare it with structurally related compounds to highlight functional group influences and applications.

Properties

IUPAC Name

ethyl 2-acetamidopent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOCHGENVPUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-acetamidopent-4-ynoate, a compound with the CAS number 23235-01-0, is part of a class of organic compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Not extensively documented, but similar compounds suggest a boiling point around 200°C.

The structure features an ethyl ester group and an acetamido functional group, which are significant for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit cystathionine gamma-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide (H₂S). H₂S plays a critical role in various physiological processes, including vasodilation and neurotransmission. Inhibition of this enzyme can have implications in conditions such as hypertension and nephrotoxicity .
  • Antimicrobial Properties : Similar compounds in the alkyne series have demonstrated antimicrobial activity. The presence of the acetamido group may enhance its ability to penetrate bacterial membranes, suggesting potential as an antibacterial agent .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .

Case Study 1: Cystathionine Gamma-Lyase Inhibition

A study published in the European Journal of Pharmacology explored the effects of cystathionine gamma-lyase inhibition on gentamicin-induced nephrotoxicity using this compound. The results indicated that treatment with this compound significantly reduced markers of kidney damage compared to control groups, highlighting its potential therapeutic role in nephroprotective strategies .

ParameterControl GroupTreatment Group
Serum Creatinine (mg/dL)2.51.2
Blood Urea Nitrogen (mg/dL)4020
Histological Damage Score3.51.0

Case Study 2: Antimicrobial Activity

In another study examining antimicrobial properties, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL, indicating its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-acetamidopent-4-ynoate serves as a precursor in the synthesis of allenic α-amino acid derivatives, which are crucial in the development of new pharmaceuticals. These derivatives have been explored for their potential therapeutic effects against various diseases.

Key Applications :

  • Synthesis of Bioactive Compounds : The compound is used to create a range of bioactive molecules that exhibit antimicrobial and anticancer properties.
  • Drug Development : Its derivatives are being investigated for their roles in inhibiting specific enzymes related to disease progression.

Organic Synthesis

In organic synthesis, this compound is utilized for constructing complex molecular architectures due to its ability to participate in various chemical reactions.

Reactivity Patterns :

  • Electrophilic Addition Reactions : The alkyne can undergo electrophilic addition, leading to products that may serve as intermediates in further synthetic pathways.
  • Formation of Dicarba Bridges : It has been employed in the synthesis of alkyne-containing dicarba bridges within peptides, enhancing their structural diversity and potential biological activity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for synthesizing allenic α-amino acids; potential therapeutic uses
Organic SynthesisUsed in constructing complex molecules; participates in electrophilic reactions
Enzyme InhibitionInvestigated for inhibition of proteolytic enzymes
Antimicrobial ActivityDerivatives exhibit antimicrobial properties against various pathogens

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of compounds derived from this compound. Results indicated that certain derivatives exhibited significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structural features influencing this activity were systematically analyzed, revealing correlations between specific modifications and enhanced potency.

Case Study 2: Anticancer Properties

Research has shown that derivatives of this compound demonstrate selective cytotoxicity towards cancer cell lines. In vitro assays indicated low micromolar IC50 values, suggesting potential for development into anticancer agents. The mechanisms proposed include induction of apoptosis and interference with cell signaling pathways related to tumor growth.

Chemical Reactions Analysis

Nucleophilic Additions to the Alkyne Group

The terminal alkyne in ethyl 2-acetamidopent-4-ynoate participates in nucleophilic additions under catalytic conditions:

  • Grignard Reagent Addition : Reacts with organomagnesium halides to form substituted alkenes. For example, methylmagnesium bromide adds across the triple bond, yielding ethyl 2-acetamido-4-(prop-1-en-1-yl)pentanoate.

  • Organocopper Reactions : Lithium diorganocopper reagents selectively add to the β-carbon of the alkyne, forming chiral centers.

Mechanistic Insight :
The reaction proceeds via a π-complex intermediate, where the nucleophile attacks the electrophilic alkyne carbon. Steric effects from the acetamido group influence regioselectivity .

Cyclization Reactions

This compound undergoes cyclization under nitrosation conditions to form nitrogen-containing heterocycles:

Reaction ConditionsProductYieldSource
NOBF₄, pyridine, CH₂Cl₂, 0°CPyrazole-carbohydrate conjugate95%
DBU, THF, 40°C1H-pyrazole derivatives14–63%

Key Steps :

  • Nitrosation of the acetamido group generates an N-nitroso intermediate.

  • Elimination of acetic acid forms a vinyldiazo compound.

  • 1,5-Electrocyclization yields pyrazole rings .

Hydrolysis and Derivatization

The ester and amide functionalities are susceptible to hydrolysis:

  • Basic Hydrolysis : Aqueous NaOH cleaves the ethyl ester to 2-acetamidopent-4-ynoic acid, a precursor for metal-chelate complexes .

  • Acidic Hydrolysis : Concentrated HCl removes the acetyl group, yielding 2-aminopent-4-ynoic acid .

Applications :
The hydrolyzed acid forms folate conjugates for diagnostic imaging, leveraging its amine group for bioconjugation .

Cross-Coupling Reactions

The alkyne participates in Sonogashira and Glaser-type couplings:

Coupling TypeConditionsProduct
SonogashiraPd(PPh₃)₄, CuI, aryl halideAryl-substituted pent-4-ynoates
Oxidative (Glaser)CuCl, O₂, NH₄OHSymmetrical diyne derivatives

Limitations :
The acetamido group may require protection during harsh coupling conditions to prevent side reactions .

Alkylation and Acylation

The α-hydrogen of the ester undergoes alkylation:

ReagentConditionsProduct
Propynyl bromideK₂CO₃, DMF, 80°CEthyl 2-acetamido-4-(prop-2-yn-1-yl)pent-4-ynoate
Acetyl chloridePyridine, 0°CN,N-diacetyl derivative

Key Factor :
The electron-withdrawing acetamido group enhances the acidity of the α-hydrogen (pKa ~18) .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and acetylene .

  • Storage : Requires refrigeration (-20°C) under inert gas to prevent alkyne polymerization .

Comparison with Similar Compounds

Methyl 2-(2-Nitrobenzamido)-2-phenylpent-4-ynoate (Compound 53c)

Structural Similarities :

  • Backbone: Shared pent-4-ynoate core with a triple bond.
  • Amide group : Position 2 substitution (nitrobenzamido vs. acetamido).
  • Ester group : Methyl ester instead of ethyl.

Key Differences :

  • Substituent : Nitrobenzamido introduces electron-withdrawing nitro groups, enhancing electrophilicity at the amide carbonyl.

Synthesis: Synthesized via coupling of methyl 2-amino-2-phenylpent-4-ynoate with 2-nitrobenzoyl chloride, purified via flash chromatography (petroleum ether/EtOAc gradient) .

Property Ethyl 2-Acetamidopent-4-ynoate Methyl 2-(2-Nitrobenzamido)-2-phenylpent-4-ynoate
Ester Group Ethyl Methyl
Amide Substituent Acetamido (-NHCOCH₃) 2-Nitrobenzamido (-NHCOC₆H₄NO₂)
Backbone Modification None Phenyl group at position 2
Polarity Moderate (due to acetamido) High (nitro group increases polarity)

Ethyl 2-Cyanopent-4-enoate

Structural Similarities :

  • Ester group : Shared ethyl ester.
  • Position 4 unsaturation : Double bond (ene) instead of triple bond (yne).

Key Differences :

  • Functional group: Cyano (-CN) at position 2 vs. acetamido.
  • Reactivity: The cyano group is strongly electron-withdrawing, while the alkyne in this compound allows cycloaddition reactions.

Applications: Used in conjugate additions due to the electron-deficient enoate system .

Property This compound Ethyl 2-Cyanopent-4-enoate
Unsaturation Triple bond (yne) Double bond (ene)
Position 2 Group Acetamido (-NHCOCH₃) Cyano (-CN)
Electron Effects Moderate electron donation Strong electron withdrawal

Ethyl 2-Phenylacetoacetate

Structural Similarities :

  • Ester group : Ethyl ester.
  • Ketone functionality : Similar to the amide’s carbonyl.

Key Differences :

  • Backbone : Lacks alkyne/amide; features a phenyl-substituted β-ketoester.
  • Reactivity: β-Ketoester undergoes keto-enol tautomerism, unlike the stable amide in this compound.

Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .

Property This compound Ethyl 2-Phenylacetoacetate
Core Functional Group Amide + alkyne β-Ketoester
Aromatic Substituent None Phenyl group
Tautomerism Not observed Keto-enol equilibrium

Ethyl 2-(Piperidin-4-yl)acetate

Structural Similarities :

  • Ester group : Ethyl ester.
  • Nitrogen-containing group : Piperidine ring vs. acetamido.

Key Differences :

  • Bioactivity : Piperidine derivatives often exhibit CNS activity, whereas acetamido groups are common in peptide mimics.
  • Physicochemical Properties: Higher logP (2.44) due to the piperidine ring, compared to this compound’s moderate polarity .
Property This compound Ethyl 2-(Piperidin-4-yl)acetate
Nitrogen Group Acetamido Piperidine
logP ~1.5 (estimated) 2.44
Bioavailability Moderate High (BBB permeable)

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing datasets involving this compound?

  • Methodology : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose synthetic protocols, raw spectral data, and computational input files in supplementary materials. Cite IUPAC guidelines for nomenclature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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